molecular formula C18H13NO3S2 B11648942 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

Cat. No.: B11648942
M. Wt: 355.4 g/mol
InChI Key: GWRKUNVTQPWWHG-GDNBJRDFSA-N
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Description

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE typically involves multistep reactions. One common method includes the condensation of aniline, chlorobenzaldehyde, and thioglycolic acid under reflux conditions . The reaction is catalyzed by a suitable acid or base to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of solid acid catalysts to enhance the yield and purity of the product. Techniques such as multicomponent reactions and green chemistry approaches are employed to improve the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield thiazole derivatives, which are valuable intermediates in medicinal chemistry .

Scientific Research Applications

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s aromatic rings also contribute to its binding affinity and specificity for different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups and the presence of both thiazolidine and benzoate moieties. This structural complexity enhances its potential for diverse applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C18H13NO3S2

Molecular Weight

355.4 g/mol

IUPAC Name

[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C18H13NO3S2/c1-11-6-8-12(9-7-11)17(21)22-14-5-3-2-4-13(14)10-15-16(20)19-18(23)24-15/h2-10H,1H3,(H,19,20,23)/b15-10-

InChI Key

GWRKUNVTQPWWHG-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C3C(=O)NC(=S)S3

Origin of Product

United States

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